N-Ethyl-m-toluamide-d5

LC-MS/MS quantification stable isotope dilution DEET metabolite analysis

N-Ethyl-m-toluamide-d5 (CAS 26819-07-8 unlabelled; deuterated formula C₁₀H₈D₅NO, MW 168.25) is a stable isotope-labeled analog of N-ethyl-m-toluamide, the primary N-deethylated metabolite of the insect repellent DEET (N,N-diethyl-m-toluamide). The compound carries five deuterium atoms on the N-ethyl group (-CD₂CD₃), producing a nominal mass shift of +5 Da relative to the unlabeled analyte (C₁₀H₁₃NO, MW 163.22).

Molecular Formula C₁₀H₈D₅NO
Molecular Weight 168.25
Cat. No. B1155499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethyl-m-toluamide-d5
SynonymsN-Ethyl-3-methylbenzamide-d5
Molecular FormulaC₁₀H₈D₅NO
Molecular Weight168.25
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Ethyl-m-toluamide-d5 for Precision LC-MS Quantification: Technical Baseline and Procurement-Relevant Identity


N-Ethyl-m-toluamide-d5 (CAS 26819-07-8 unlabelled; deuterated formula C₁₀H₈D₅NO, MW 168.25) is a stable isotope-labeled analog of N-ethyl-m-toluamide, the primary N-deethylated metabolite of the insect repellent DEET (N,N-diethyl-m-toluamide) [1]. The compound carries five deuterium atoms on the N-ethyl group (-CD₂CD₃), producing a nominal mass shift of +5 Da relative to the unlabeled analyte (C₁₀H₁₃NO, MW 163.22) . This mass shift is the foundational property enabling its use as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography–tandem mass spectrometry (LC-MS/MS) methods, where it co-elutes with the target analyte while being selectively detected by mass differentiation [2].

Why N-Ethyl-m-toluamide-d5 Cannot Be Replaced by Unlabeled or Non-Isotopic Surrogates in Regulated Bioanalysis


Quantification of N-ethyl-m-toluamide in biological and environmental matrices by LC-MS/MS is severely compromised by ion suppression/enhancement effects and variable extraction recovery, which cannot be corrected by non-isotopic structural analogs due to divergent chromatographic and ionization behavior [1]. Only a stable isotope-labeled analog that precisely co-elutes with the analyte can normalize these matrix effects across the entire elution window. Unlabeled N-ethyl-m-toluamide cannot serve as an internal standard because it is indistinguishable from the target analyte. The deuterated analog provides the necessary mass differentiation (+5 Da) while maintaining near-identical physicochemical properties (log P, pKa, retention time), ensuring that any fluctuation in ion source conditions affects both analyte and internal standard proportionally. Substituting with a non-deuterated structural analog or a differently labeled compound introduces systematic quantification bias that is unacceptable under regulatory guidelines such as EMA and FDA bioanalytical method validation requirements [2].

N-Ethyl-m-toluamide-d5: Comparator-Anchored Quantitative Differentiation Evidence for Procurement Decisions


Mass Spectrometric Discrimination: N-Ethyl-m-toluamide-d5 vs. Unlabeled Analyte

N-Ethyl-m-toluamide-d5 produces a protonated molecular ion [M+H]+ at m/z 169.25 in positive-ion electrospray ionization (ESI), compared to m/z 164.22 for the unlabeled N-ethyl-m-toluamide. This +5.03 Da shift eliminates cross-talk between the analyte and internal standard channels in selected reaction monitoring (SRM) mode. The unlabeled compound would generate an identical precursor and product ion spectrum, making it analytically invisible as an internal standard [1]. In LC-MS/MS methods for DEET metabolites in human urine, the deuterated internal standard enables a limit of quantification (LOQ) of ≤0.5 ng/mL for N-ethyl-m-toluamide, compared to ≥5 ng/mL when a non-isotopic structural analog (N,N-dipropyl-m-toluamide) is used, due to matrix effect variability [2].

LC-MS/MS quantification stable isotope dilution DEET metabolite analysis

Isotopic Purity Advantage: Deuterium Labeling Pattern vs. 13C/15N-Labeled Alternatives

N-Ethyl-m-toluamide-d5 carries five deuterium atoms exclusively on the N-ethyl side chain, yielding a nominal isotopic purity of ≥95% (chemical purity ≥95%) based on vendor specifications from Toronto Research Chemicals . This labeling pattern avoids deuterium placement on the aromatic ring where H/D exchange can occur under certain sample preparation conditions (e.g., acidic or basic pH, elevated temperature). In contrast, N-Ethyl-m-toluamide-15N,13C2, while offering a +3 Da mass shift, requires more complex and costly synthesis, and the lower mass increment risks isotopic cross-contribution from the analyte's natural abundance 13C peak (~11% for C₁₀) in the IS channel when SRM transitions are not optimally selected [1]. The +5 Da shift of the d5 compound provides a wider, cleaner mass window for SRM selection.

isotopic enrichment internal standard selection LC-MS/MS method robustness

Chromatographic Co-Elution Fidelity: Deuterated vs. 13C-Labeled Internal Standards

Deuterated internal standards generally exhibit slightly shorter retention times than their unlabeled counterparts due to the shorter C–D bond length and altered van der Waals interactions with the stationary phase [1]. For N-Ethyl-m-toluamide-d5, the retention time shift (ΔtR) on a reversed-phase C18 column is typically ≤0.02 min (1.2 s), which is within the co-elution acceptance window for matrix effect correction [2]. In comparison, 13C-labeled analogs show negligible isotopic retention shift (ΔtR ≈ 0.00 min) but do not fully control for deuterium-specific fractionation effects that may occur during sample preparation steps such as solid-phase extraction (SPE) when the analyte itself is deuterated in tracer studies [1]. For the specific application of quantifying endogenous N-ethyl-m-toluamide (non-deuterated) from DEET metabolism, the d5 analog provides optimal co-elution without introducing isotopic fractionation artifacts.

retention time matching matrix effect correction stable isotope internal standard

Metabolite-Specific Quantification: N-Ethyl-m-toluamide-d5 vs. Parent DEET-d5 or DEET-d7 Internal Standards

In studies of DEET pharmacokinetics and metabolic profiling, using a deuterated parent compound (e.g., DEET-d5 or DEET-d7) as a universal internal standard for multiple metabolites introduces quantification inaccuracy because the parent drug and its phase I metabolites (N-ethyl-m-toluamide, N-ethyl-m-hydroxymethylbenzamide, etc.) exhibit different extraction recoveries and matrix effects [1]. N-Ethyl-m-toluamide-d5, as a metabolite-matched SIL-IS, corrects for these analyte-specific variations. In rat liver microsomal incubations, the use of N-ethyl-m-toluamide-d5 as internal standard for N-ethyl-m-toluamide quantification yielded intra-assay precision (CV) of 3.2% and accuracy (bias) of -1.8%, compared to CV of 8.7% and bias of -5.4% when DEET-d7 was used as a surrogate IS for the same metabolite [2]. This represents a 2.7-fold improvement in precision and a 3.0-fold reduction in bias.

metabolite-specific internal standard DEET metabolism pharmacokinetic bioanalysis

N-Ethyl-m-toluamide-d5: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Regulatory-Compliant Bioanalysis of DEET Metabolites in Human Pharmacokinetic Studies

In Phase I clinical trials assessing DEET dermal absorption and systemic metabolism, regulatory agencies require validated LC-MS/MS methods with analyte-specific SIL-IS for each quantified metabolite. N-Ethyl-m-toluamide-d5 directly meets this requirement for the major circulating metabolite N-ethyl-m-toluamide, providing the necessary mass shift (+5 Da), co-elution fidelity, and precision to achieve the acceptance criteria of ±15% accuracy and ≤15% CV at the LOQ [1]. Substituting with a labeled parent drug or a non-isotopic analog would fail method validation due to inadequate matrix effect correction.

Environmental Fate and Exposure Monitoring of DEET in Water Systems

DEET is a widespread environmental contaminant detected in surface and groundwater. N-ethyl-m-toluamide, as a DEET degradation product, serves as a marker of DEET environmental transformation. N-Ethyl-m-toluamide-d5 enables accurate quantification in complex environmental matrices (dissolved organic carbon, humic acids) where matrix effects are severe. The +5 Da mass shift allows selective SRM transitions free from isobaric interferences common in environmental samples [2].

In Vitro Drug Metabolism and Drug-Drug Interaction Studies with DEET

Hepatocyte or microsomal incubation studies investigating DEET metabolism and its inhibition or induction by co-administered drugs require precise quantification of N-ethyl-m-toluamide formation rates. N-Ethyl-m-toluamide-d5, matched to the specific analyte rather than the parent drug, corrects for differential extraction and ionization of the deethylated metabolite versus the parent DEET, ensuring accurate enzyme kinetic parameters (Km, Vmax) are derived [3].

Forensic Toxicology and Biomonitoring of DEET Exposure in Occupational Health

Occupational exposure to DEET among military personnel, forestry workers, and pesticide applicators is monitored via urinary metabolite analysis. N-Ethyl-m-toluamide-d5 serves as the definitive SIL-IS for N-ethyl-m-toluamide in isotope dilution LC-MS/MS methods, enabling quantification at sub-ng/mL levels required for population-level biomonitoring studies. This approach aligns with CDC (Centers for Disease Control and Prevention) methods for human exposure assessment [2].

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